molecular formula C19H23NO5 B4795843 N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide

Cat. No. B4795843
M. Wt: 345.4 g/mol
InChI Key: CJZCCYLWCXADTR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide, commonly known as DMPEB, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. DMPEB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are compounds that exhibit tissue-specific effects on estrogen receptors. DMPEB has been found to have a high affinity for estrogen receptor beta (ERβ), making it a promising candidate for the treatment of various diseases.

Mechanism of Action

DMPEB exerts its effects by binding to estrogen receptor beta (ERβ), which is expressed in various tissues throughout the body. ERβ is involved in a wide range of physiological processes, including cell proliferation, apoptosis, and inflammation. DMPEB has been found to selectively activate ERβ, leading to tissue-specific effects on various physiological processes.
Biochemical and Physiological Effects
DMPEB has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. DMPEB has also been found to have protective effects on bone density and cardiovascular function.

Advantages and Limitations for Lab Experiments

DMPEB has several advantages for use in lab experiments, including its high affinity for ERβ, its tissue-specific effects, and its ability to modulate various physiological processes. However, DMPEB also has limitations, including its potential for off-target effects and its limited bioavailability.

Future Directions

There are several potential future directions for research on DMPEB, including the development of more effective synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and administration. Additionally, further research is needed to fully understand the mechanism of action of DMPEB and its potential for off-target effects. Overall, DMPEB represents a promising candidate for the development of novel therapeutics for various diseases.

Scientific Research Applications

DMPEB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular disease. In cancer research, DMPEB has been found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In osteoporosis research, DMPEB has been found to increase bone density and prevent bone loss. In cardiovascular disease research, DMPEB has been found to have protective effects on the heart and blood vessels.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-5-16(25-15-9-7-14(22-2)8-10-15)19(21)20-13-6-11-17(23-3)18(12-13)24-4/h6-12,16H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZCCYLWCXADTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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